Ledipasvir is a direct-acting antiviral agent classified as a HCV NS5A replication complex inhibitor. [, ] In scientific research, it serves as a valuable tool to investigate the hepatitis C virus (HCV) lifecycle and develop new therapeutic strategies to combat the virus.
Synthesis Analysis
Detailed methods for the synthesis of Ledipasvir are available in scientific literature, specifically in patent applications. These documents outline the specific steps, reagents, and reaction conditions involved in producing Ledipasvir for research purposes. []
Molecular Structure Analysis
Ledipasvir's molecular structure has been extensively studied and characterized, including its three-dimensional conformation and key functional groups. This information is crucial for understanding its interactions with the HCV NS5A protein and for designing new antiviral agents with improved properties. [, ]
Mechanism of Action
Ledipasvir specifically targets and inhibits the NS5A protein of the hepatitis C virus. [, ] NS5A is a crucial component of the HCV replication complex, responsible for viral RNA replication and assembly of new viral particles. Ledipasvir binds to NS5A, disrupting its function and hindering viral replication. Detailed analyses of Ledipasvir's binding site on NS5A and the precise molecular mechanisms of inhibition are available in scientific literature. []
Physical and Chemical Properties Analysis
The physical and chemical properties of Ledipasvir, such as its solubility, stability, and lipophilicity, have been thoroughly investigated. These properties influence its absorption, distribution, metabolism, and excretion in biological systems, impacting its effectiveness as an antiviral agent. This data is essential for developing appropriate formulations and delivery systems for Ledipasvir in research settings. [, , , ]
Applications
Investigating HCV Replication: Ledipasvir is utilized to study the intricacies of HCV replication, including the role of NS5A in viral RNA synthesis and virion assembly. []
Developing New Antiviral Therapies: Ledipasvir serves as a model for designing and developing novel antiviral agents targeting the HCV NS5A protein. []
Studying Drug Resistance: Ledipasvir is instrumental in researching the development of resistance to HCV NS5A inhibitors. Analyzing resistance mutations provides insights into viral evolution and informs strategies to overcome drug resistance. [, , ]
Future Directions
Developing next-generation NS5A inhibitors: Ledipasvir's structure and mechanism can be further explored to design new NS5A inhibitors with enhanced potency, improved resistance profiles, and broader genotype coverage. [, ]
Related Compounds
Sofosbuvir
Compound Description: Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B polymerase, essential for viral replication. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is frequently used in combination with Ledipasvir as a fixed-dose combination tablet. [, , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Sofosbuvir's mechanism of action, targeting a different stage of the HCV lifecycle than Ledipasvir, makes it a highly effective partner in combination therapy. [, , , , , , , , , , , , , , , , , , , , , , , ] The fixed-dose combination simplifies treatment and improves patient adherence. [, , , , , , , , , , , , , , , , , , , , , , , ]
Ribavirin
Compound Description: Ribavirin is a guanosine nucleoside analogue with a broad spectrum of antiviral activity. [, , , , , , , , , , , , , , , , , , , , , , , , ] It was a mainstay of HCV treatment, including for genotype 1, prior to the advent of direct-acting antivirals like Ledipasvir. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: While Ledipasvir/Sofosbuvir regimens have largely replaced Ribavirin due to improved efficacy and tolerability, Ribavirin may still be added to the regimen in certain cases, such as in patients with cirrhosis or treatment experience, though its added benefit in these regimens is debated. [, , , , , , , , , , , , , , , , , , , , , , , , ]
GS-9669
Compound Description: GS-9669 is a non-nucleotide NS5B inhibitor investigated in clinical trials for HCV. [] It acts on a different site of the NS5B polymerase than Sofosbuvir. []
Vedroprevir
Compound Description: Vedroprevir is an HCV NS3/4A protease inhibitor. []
Simeprevir
Compound Description: Simeprevir is another HCV NS3/4A protease inhibitor. [, , ]
Relevance: Simeprevir, like Ledipasvir, acts on a specific viral protein, but it targets a different stage in the HCV lifecycle. [, , ] Research indicates a significant pharmacokinetic interaction between Simeprevir and Ledipasvir, leading to increased plasma concentrations of both drugs, which raises safety concerns and makes their combined use not recommended. []
Daclatasvir
Compound Description: Daclatasvir is an HCV NS5A replication complex inhibitor, belonging to the same drug class as Ledipasvir. [, , ]
Relevance: Daclatasvir, while in the same class as Ledipasvir, has been studied in different combinations and contexts. [, , ] Its inclusion here highlights the exploration of various NS5A inhibitors for HCV treatment and the possibility of using Daclatasvir-based regimens as alternatives or salvage therapies for Ledipasvir-experienced patients. [, , ]
Ombitasvir, Paritaprevir, and Dasabuvir
Compound Description: These three drugs are components of an HCV treatment regimen: Ombitasvir (NS5A inhibitor), Paritaprevir (NS3/4A protease inhibitor), and Dasabuvir (non-nucleotide NS5B inhibitor). [, , , ]
Relevance: This combination is an example of an alternative direct-acting antiviral regimen for HCV. [, , , ] Research suggests potential drug-drug interactions between these agents and Ledipasvir/Sofosbuvir, particularly due to the ritonavir component often included in this regimen. [, , , ] This highlights the importance of considering potential interactions when selecting HCV treatment regimens for patients.
Norgestimate/Ethinyl Estradiol
Compound Description: This is a combined hormonal oral contraceptive. []
Relevance: The study investigating potential interactions between Ledipasvir or Sofosbuvir and this oral contraceptive is crucial for addressing the needs of women of childbearing potential with HCV. [] Results showed no clinically significant interaction, supporting the safe co-administration of these medications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ledipasvir(GS5885) diacetone is an inhibitor of the hepatitis C virus NS5A protein; Ledipasvir is an experimental drug for the treatment of hepatitis C.IC50 Value: 141 nM (EC50, JFH1/3a-NS5A hybrid replicon) [1]Target: HCV NS5Ain vitro: Against JFH1/3a-NS5A, DCV was more potent (EC(50) = 0.52 nM) than GS-5885 (EC(50) = 141 nM). DCV sensitivity was increased against JFH1/3a-NS5A-M28V (EC50 = 0.006 nM), A30V (EC(50) = 0.012 nM), and E92A (EC(50) = 0.004 nM) while the NS5A-A30K and -Y93H variants exhibited reduced sensitivity to DCV (EC50 values of 23 nM and 1120 nM, respectively) and to GS-5885 (EC50 values of 1770 nM and 4300 nM, respectively) [1].in vivo: GS-5885 was well tolerated and resulted in median maximal reductions in HCV RNA ranging from 2.3 log(10) IU/ml (1 mg QD) to 3.3 log(10) IU/ml (10 mg QD in genotype 1b and 30 mg QD). E(max) modeling indicated GS-5885 30 mg was associated with>95% of maximal antiviral response to HCV genotype 1a. HCV RNA reductions were generally more sustained among patients with genotype 1b vs. 1a. Three of 60 patients had a reduced response and harbored NS5A-resistant virus at baseline. NS5A sequencing identified residues 30 and 31 in genotype 1a, and 93 in genotype 1b as the predominant sites of mutation following GS-5885 dosing. Plasma pharmacokinetics was consistent with QD dosing [2].Toxicity:Clinical trial: Combination Therapy for Chronic Hepatitis C Infection. Phase 2
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
VX-745 is a member of the class of pyrimidopyridazines that is 6H-pyrimido[1,6-b]pyridazin-6-one substituted at positions 2 and 5 by (2,4-difluorophenyl)sulfanyl and 2,6-dichlorophenyl groups respectively It has a role as an EC 2.7.11.24 (mitogen-activated protein kinase) inhibitor, an anti-inflammatory drug and an apoptosis inducer. It is a pyrimidopyridazine, a difluorobenzene, a dichlorobenzene and an aryl sulfide. Neflamapimod has been used in trials studying the treatment of Alzheimer's Disease and Mild Cognitive Impairment.
BRAF Inhibitor ARQ 736 is an orally bioavailable, highly soluble phosphate prodrug of B-raf (BRAF) protein kinase with potential antineoplastic activity. BRAF inhibitor ARQ 736 is converted into its active form ARQ 680 in the presence of phosphatases. In turn, ARQ 680 selectively binds to and inhibits the activity of oncogenic B-raf, which may inhibit the proliferation of tumor cells expressing mutated B-raf gene. B-raf belongs to the raf/mil family of serine/threonine protein kinases and plays a role in regulating the MAP kinase/ERKs signaling pathway, which may be constitutively activated due to BRAF gene mutations. The valine to glutamic acid substitution at residue 600 (V600E) accounts for about 90% of BRAF gene mutations.
6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)-3-pyridinecarboxamide is a phenylpyridine. VX-702 is a small molecule investigational oral anti-cytokine therapy for treatment of inflammatory diseases, specifically rheumatoid arthritis (RA). It acts as a p38 MAP kinase inhibitor. In the future, VX-702 may be investigated for combination with methotrexate, a commonly used therapy for RA.